N-Ethyl-3-methoxy-N-(4-methylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-methoxy-N-(4-methylphenyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an ethyl group, a methoxy group, and a methylphenyl group attached to the nitrogen atom of the aniline structure. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methoxy-N-(4-methylphenyl)aniline typically involves the reaction of 3-methoxyaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-methoxy-N-(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy and methylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
N-Ethyl-3-methoxy-N-(4-methylphenyl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-3-methoxy-N-(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-methoxy-N-(4-methylphenyl)aniline
- N-Ethyl-4-methoxy-N-(3-methylphenyl)aniline
- N-Ethyl-3-methoxy-N-(4-chlorophenyl)aniline
Uniqueness
N-Ethyl-3-methoxy-N-(4-methylphenyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
63430-64-8 |
---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-ethyl-3-methoxy-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C16H19NO/c1-4-17(14-10-8-13(2)9-11-14)15-6-5-7-16(12-15)18-3/h5-12H,4H2,1-3H3 |
InChI Key |
OXNZUZFDAMWXSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.